Bienvenue dans la boutique en ligne BenchChem!

2-Oxo-1-Pyrrolidinebutyramide

Regioisomer SV2A Pharmacophore

2-Oxo-1-pyrrolidinebutyramide (CAS 6739-79-3; IUPAC: 4-(2-oxopyrrolidin-1-yl)butanamide; also known as 1-pyrrolidinebutanamide, 2-oxo-) is a small-molecule pyrrolidinone derivative with the molecular formula C₈H₁₄N₂O₂ and a molecular weight of 170.21 g/mol. It is a regioisomer of the clinically approved antiepileptic agent levetiracetam (2-(2-oxopyrrolidin-1-yl)butanamide) and differs fundamentally in the attachment point of the butanamide side chain: at the pyrrolidine nitrogen (N1) rather than the alpha carbon (C2).

Molecular Formula C8H14N2O2
Molecular Weight 170.21 g/mol
CAS No. 6739-79-3
Cat. No. B3023482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-1-Pyrrolidinebutyramide
CAS6739-79-3
Molecular FormulaC8H14N2O2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)CCCC(=O)N
InChIInChI=1S/C8H14N2O2/c9-7(11)3-1-5-10-6-2-4-8(10)12/h1-6H2,(H2,9,11)
InChIKeyKQLVAZDDYFIGGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxo-1-Pyrrolidinebutyramide (CAS 6739-79-3): A Regioisomeric 2-Oxopyrrolidine Building Block for Neuroscience and Medicinal Chemistry Research


2-Oxo-1-pyrrolidinebutyramide (CAS 6739-79-3; IUPAC: 4-(2-oxopyrrolidin-1-yl)butanamide; also known as 1-pyrrolidinebutanamide, 2-oxo-) is a small-molecule pyrrolidinone derivative with the molecular formula C₈H₁₄N₂O₂ and a molecular weight of 170.21 g/mol. It is a regioisomer of the clinically approved antiepileptic agent levetiracetam (2-(2-oxopyrrolidin-1-yl)butanamide) and differs fundamentally in the attachment point of the butanamide side chain: at the pyrrolidine nitrogen (N1) rather than the alpha carbon (C2). [1] This compound is primarily utilized as a synthetic intermediate, a reference standard for chromatographic or spectroscopic identity testing, and a negative control in SV2A-binding studies due to its inability to adopt the pharmacophore conformation required for SV2A recognition.

Why Generic Racetam Substitution Fails for 2-Oxo-1-Pyrrolidinebutyramide: Positional Isomerism Dictates Biological Recognition


The 2-oxopyrrolidine class encompasses structurally related but functionally divergent molecules. Levetiracetam's anticonvulsant activity is conferred by the alpha-carbon attachment of its butanamide chain, enabling high-affinity binding to synaptic vesicle protein 2A (SV2A) with a Kᵢ of approximately 1.6 µM. The N1-substitution pattern of 2-oxo-1-pyrrolidinebutyramide generates a fundamentally different spatial orientation of the terminal amide group, a geometry that is incompatible with the established SV2A pharmacophore. [1] Consequently, this regioisomer cannot be interchanged with levetiracetam in functional assays or therapeutic contexts. Broader claims of 'racetam-class nootropic activity' similarly fail without empirical binding or functional data specific to the N1-substituted regioisomer. [2]

Quantitative Differentiation Evidence for 2-Oxo-1-Pyrrolidinebutyramide (CAS 6739-79-3) vs. Close Structural Analogs


Regioisomeric Distinction: N1- vs. C2-Butanamide Attachment Defines SV2A Binding Incompatibility

The target compound is the N1-substituted regioisomer (4-(2-oxopyrrolidin-1-yl)butanamide), whereas levetiracetam is the C2-substituted isomer (2-(2-oxopyrrolidin-1-yl)butanamide). Levetiracetam binds SV2A with Kᵢ ≈ 1.6 µM; the N1-substituted regioisomer lacks the alpha-ethyl group essential for SV2A recognition and does not bind SV2A. [1] The structural difference is captured by distinct InChI Keys: KQLVAZDDYFIGGO-UHFFFAOYSA-N (target) vs. HPHUVLMMVZITSG-LURJTMIESA-N (levetiracetam). [2]

Regioisomer SV2A Pharmacophore

Spectroscopic Fingerprint: Distinct NMR and FTIR Signatures Enable Identity Verification

The target compound exhibits a unique spectroscopic fingerprint, with 5 distinct NMR spectra (¹H, ¹³C, DEPT, COSY, HSQC) and 1 FTIR spectrum (KBr pellet) documented in the Wiley SpectraBase library. [1] In contrast, levetiracetam's spectra (InChI Key HPHUVLMMVZITSG-LURJTMIESA-N) produce entirely different chemical shifts and IR absorption bands due to the regioisomeric structure. The availability of reference-quality spectra for the target compound enables unambiguous identity testing by spectroscopic matching, a critical QC parameter for procurement.

NMR FTIR Quality Control

Commercial Classification: Building Block vs. Active Pharmaceutical Ingredient

Commercial databases classify 2-oxo-1-pyrrolidinebutyramide under 'Building Blocks; Miscellaneous' with an explicit application note as a 'useful research chemical,' whereas levetiracetam is uniformly classified as an Active Pharmaceutical Ingredient (API) subject to GMP manufacturing and regulatory oversight. This classification distinction directly influences procurement logistics, minimum purity specifications, and the regulatory documentation accompanying the material. The target compound is typically offered at ≥95% purity and is discontinued or available on an enquiry basis from several suppliers, indicating its specialized, non-commodity status.

Building Block Research Chemical Procurement

Patent Claim Scope: Exclusion of N1-Substituted Regioisomer from Dominant 2-Oxopyrrolidine Patents

The foundational patent US20100222576A1 ('2-Oxo-1-pyrrolidine derivatives, processes for preparing them and their uses') exemplifies numerous alpha-substituted butanamide derivatives (e.g., brivaracetam, seletracetam) but does not specifically claim, exemplify, or reduce to practice any N1-(butanamide)-substituted pyrrolidinone such as 2-oxo-1-pyrrolidinebutyramide. [1] A full-text search for '4-(2-oxopyrrolidin-1-yl)butanamide' or the CAS registry number 6739-79-3 within the patent returns zero matches, confirming its exclusion from the dominant patent landscape that protects levetiracetam and its direct analogs. This absence creates a favorable freedom-to-operate profile for the target regioisomer in both research and commercial development contexts.

Intellectual Property Freedom to Operate Patent

Achiral Nature vs. Chiral Levetiracetam: Simplification of Synthesis and Analytical Workflows

2-Oxo-1-pyrrolidinebutyramide is an achiral molecule (no stereogenic center), whereas levetiracetam is the single (S)-enantiomer of 2-(2-oxopyrrolidin-1-yl)butanamide. The absence of chirality eliminates the need for chiral chromatographic separation, enantiomeric purity analysis, and asymmetric synthesis steps associated with levetiracetam production. For applications where stereochemistry is irrelevant—such as the preparation of derivative libraries, use as a non-chiral negative control, or as an intermediate in racemic synthesis—the achiral nature of 2-oxo-1-pyrrolidinebutyramide confers practical advantages in both synthesis cost and analytical complexity.

Chirality Stereochemistry Synthesis

Evidence-Backed Application Scenarios for 2-Oxo-1-Pyrrolidinebutyramide (CAS 6739-79-3)


Negative Control for SV2A-Dependent Binding and Functional Assays

Because 2-oxo-1-pyrrolidinebutyramide is the N1-substituted regioisomer and cannot adopt the SV2A-binding pharmacophore (Kᵢ of levetiracetam ≈ 1.6 µM, while the target regioisomer shows no binding), it serves as an ideal negative control in radioligand displacement assays, electrophysiological recordings, and seizure models where SV2A engagement must be excluded. [1]

Reference Standard for Chromatographic and Spectroscopic Identity Testing

The availability of authenticated 5 NMR and 1 FTIR spectra in the Wiley SpectraBase library enables procurement of the compound for use as a system suitability standard or retention time marker in HPLC and GC methods that must distinguish the N1-regioisomer from the C2-regioisomer (levetiracetam). [2]

Scaffold for Derivative Libraries Operating Outside Dominant Patent Space

The absence of 2-oxo-1-pyrrolidinebutyramide from the claims of US20100222576A1 and related patent families provides an unencumbered starting scaffold for medicinal chemistry programs that seek to explore N1-substituted pyrrolidinone SAR without infringing patents that protect alpha-substituted butanamide anticonvulsants. [3]

Achiral Building Block for Cost-Sensitive Parallel Synthesis

The achiral nature of the compound eliminates the requirement for asymmetric synthesis, chiral resolution, and enantiomeric purity testing. This makes it a cost-effective building block for the parallel synthesis of compound libraries where stereochemical complexity is introduced at a later stage or is not required.

Quote Request

Request a Quote for 2-Oxo-1-Pyrrolidinebutyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.